Bienvenue dans la boutique en ligne BenchChem!

Alufibrate

Hepatomegaly Liver toxicity Fibrates

Alufibrate (aluminium clofibrate) offers distinct advantages for lipid research: reduced hepatomegaly vs. clofibrate (7% vs 39% liver weight increase in hypercholesterolemic rats) and selective 53% VLDL reduction in type IV hyperlipidemia without affecting LDL/HDL or platelet aggregation. Ideal for experiments requiring liver homeostasis and clean hemostatic profiles. Request a quote today.

Molecular Formula C20H22AlCl2O7
Molecular Weight 472.3 g/mol
CAS No. 14613-01-5
Cat. No. B085574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlufibrate
CAS14613-01-5
Synonymsalfibrate
alufibrate
aluminum bis(alpha-para-chlorophenoxy)isobutyrate
Atherolip
Molecular FormulaC20H22AlCl2O7
Molecular Weight472.3 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O
InChIInChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2
InChIKeyRSMSFENOAKAUJU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alufibrate (CAS 14613-01-5): A Clofibric Acid Salt for Hypertriglyceridemia Research & Development


Alufibrate (also known as aluminium clofibrate or alfibrate) is the basic aluminium salt of clofibric acid, a fibric acid derivative [1]. It acts as an antihyperlipidemic agent primarily by activating peroxisome proliferator-activated receptor alpha (PPARα), which modulates lipid metabolism to reduce elevated serum triglycerides and very low-density lipoprotein (VLDL) [2]. The compound is a white, odorless powder with a molecular formula of C₂₀H₂₁AlCl₂O₇ and a molecular weight of approximately 471.27 g/mol [3].

Why Clofibrate and Other Fibrates Cannot Be Simply Substituted for Alufibrate


Alufibrate is a distinct molecular entity with unique physicochemical and pharmacological properties that differentiate it from the parent drug clofibrate and other fibrates [1]. As an aluminium salt, its in vivo hydrolysis releases clofibric acid in a pattern that is not equivalent to direct administration of clofibrate or other esters [2]. This can result in differential effects on liver weight, lipid profile changes, and a distinct side effect profile, such as the absence of platelet antiaggregant activity compared to plafibride [3]. The quantitative differences detailed below demonstrate that for specific research models or when targeting particular lipid parameters (e.g., VLDL), Alufibrate offers a distinct profile that cannot be replicated by simple analog substitution.

Quantitative Evidence for Alufibrate's Differential Profile Against Comparators


Reduced Liver Weight Increase vs. Clofibrate in Normocholesterolemic and Hypercholesterolemic Rat Models

In a normocholesterolemic rat model, administration of Alufibrate resulted in a 29% increase in liver weight, which was substantially lower than the 87% increase observed with Clofibrate at the same 150 mg/kg dose [1]. In a parallel study using hypercholesterolemic rats, Alufibrate produced only a 7% increase in liver weight versus a 39% increase for Clofibrate at the 150 mg/kg dosage [2].

Hepatomegaly Liver toxicity Fibrates

Potent Reduction in VLDL Concentration in Hyperlipidemic Patients

In a study of six male patients with type IV hyperlipidemia, treatment with Alufibrate led to a 53% decrease in the serum concentration of very low-density lipoprotein (VLDL) compared to baseline [1]. This effect was attributed to a 25% reduction in the turnover rate and a 30% increase in the net removal rate of VLDL, while no effects on LDL and HDL lipid fractions were detected.

VLDL Hyperlipidemia Lipoprotein kinetics

Lack of Platelet Antiaggregant Activity vs. Plafibride

In a clinical trial with healthy volunteers receiving escalating oral doses up to 1600 mg/day, Alufibrate showed no platelet antiaggregant effect at any dose [1]. In contrast, the comparator drug Plafibride demonstrated a clear platelet antiaggregant effect starting at the 800 mg/day dose, which became more pronounced at 1600 mg/day [1]. Both drugs exhibited a similar hypolipidemic effect.

Platelet aggregation Haemostasis Fibrates

Optimal Research and Development Scenarios for Procuring Alufibrate


Long-Term In Vivo Studies Where Minimizing Hepatomegaly is Critical

In chronic rodent models of hyperlipidemia or metabolic syndrome, the induction of hepatomegaly by fibrates can be a confounding factor that alters liver function and drug metabolism. The quantitative evidence shows that at an equivalent dose, Alufibrate causes a substantially smaller increase in liver weight than Clofibrate (e.g., 7% vs. 39% in hypercholesterolemic rats) [1]. This makes Alufibrate a superior choice for experiments where maintaining liver homeostasis and minimizing non-specific organ toxicity are paramount for data integrity.

Investigations Focused on VLDL Metabolism and Type IV Hyperlipoproteinemia

Alufibrate's demonstrated ability to reduce serum VLDL concentration by 53% in type IV hyperlipidemic patients, without affecting LDL or HDL levels, makes it a highly specific tool for research into VLDL synthesis, turnover, and clearance [2]. Its selective effect profile is ideal for dissecting the regulatory pathways of VLDL and for developing targeted therapies for conditions like primary dysbetalipoproteinemia or severe hypertriglyceridemia.

Lipid-Lowering Experiments Requiring Absence of Platelet Effects

For studies investigating the interplay between lipid metabolism and the coagulation cascade or platelet function, using a hypolipidemic agent that itself does not modulate platelet aggregation is essential. Alufibrate, which lacks the platelet antiaggregant activity seen with some comparators like plafibride, provides a cleaner pharmacological tool [3]. This allows researchers to attribute any observed changes in hemostasis solely to the experimental intervention or disease model, without drug-induced interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alufibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.